molecular formula C5H7NO B13513770 (2E)-2-isocyanatobut-2-ene

(2E)-2-isocyanatobut-2-ene

Cat. No.: B13513770
M. Wt: 97.12 g/mol
InChI Key: BXRMCPOODKVANF-HWKANZROSA-N
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Description

(2E)-2-isocyanatobut-2-ene is an organic compound characterized by the presence of an isocyanate group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-isocyanatobut-2-ene typically involves the reaction of but-2-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes elimination to yield the desired isocyanate compound. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of advanced reactors and catalysts can enhance the yield and purity of the product. Safety measures are crucial due to the toxic nature of phosgene and the reactive nature of isocyanates.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-isocyanatobut-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions to form various products.

Major Products Formed

    Oxidation: Oxidized derivatives such as oximes and nitroso compounds.

    Reduction: Amines and related nitrogen-containing compounds.

    Substitution: Ureas, carbamates, and thiocarbamates.

Scientific Research Applications

(2E)-2-isocyanatobut-2-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and elastomers due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of (2E)-2-isocyanatobut-2-ene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of stable products. The molecular targets include proteins, enzymes, and other biomolecules, where the isocyanate group can modify functional groups and alter biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-isocyanatobut-1-ene: Similar structure but with a different position of the isocyanate group.

    (2E)-2-isocyanatoprop-2-ene: A shorter carbon chain with similar reactivity.

    (2E)-2-isocyanatopent-2-ene: A longer carbon chain with comparable chemical properties.

Uniqueness

(2E)-2-isocyanatobut-2-ene is unique due to its specific structural configuration, which influences its reactivity and the types of products formed in chemical reactions. Its position of the isocyanate group on the butene backbone provides distinct advantages in synthetic applications and industrial processes.

Properties

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

(E)-2-isocyanatobut-2-ene

InChI

InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h3H,1-2H3/b5-3+

InChI Key

BXRMCPOODKVANF-HWKANZROSA-N

Isomeric SMILES

C/C=C(\C)/N=C=O

Canonical SMILES

CC=C(C)N=C=O

Origin of Product

United States

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